molecular formula C10H11ClO2 B3207809 2-(2-Ethoxyphenyl)acetyl chloride CAS No. 1049093-89-1

2-(2-Ethoxyphenyl)acetyl chloride

Cat. No. B3207809
CAS RN: 1049093-89-1
M. Wt: 198.64 g/mol
InChI Key: DOJHGCQRDNYGLS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)acetyl chloride is a chemical compound that belongs to the class of acyl chlorides. It is commonly used as a reagent in organic synthesis and is known for its ability to introduce an acyl group into various compounds. The compound has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Analytical Chemistry Applications

2-(2-Ethoxyphenyl)acetyl chloride has been utilized in analytical chemistry, particularly in chromatographic methods. For instance, Kahane, Ebbighausen, and Vestergaard (1972) developed a gas chromatographic method to estimate 3-methoxy-4-hydroxyphenylglycol in urine, where a derivative of this compound played a role in the extraction and analysis process (Kahane et al., 1972).

Synthesis of Sialidase Inhibitors

Ikeda, Mori, and Sato (2006) reported the preparation of a novel fluorous protecting reagent closely related to this compound, which was successfully applied in the chemoenzymatic synthesis of sialidase inhibitors. This demonstrates the potential of derivatives of this compound in the synthesis of biologically active compounds (Ikeda, Mori, & Sato, 2006).

Organic Synthesis

In organic synthesis, (α-Ethoxyvinyl)tributyltin, a compound related to this compound, has been used as a masked acetylating agent in palladium-catalyzed reactions with various organic halides. This process, detailed by Kosugi et al. (1987), highlights the versatility of ethoxyphenyl derivatives in organic synthesis (Kosugi et al., 1987).

properties

IUPAC Name

2-(2-ethoxyphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJHGCQRDNYGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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